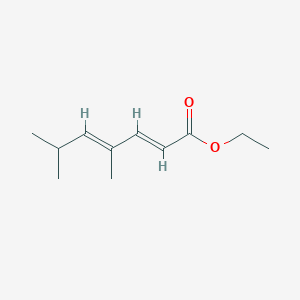
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is an organic compound with the molecular formula C10H16O2. It is a derivative of heptadienoic acid and is characterized by the presence of two conjugated double bonds and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester typically involves the esterification of the corresponding carboxylic acid, (2E,4E)-4,6-dimethylhepta-2,4-dienoic acid, with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dimethylhepta-2,4-dienoic acid.
Reduction: Formation of ethyl 4,6-dimethylheptanoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is used as a building block for the synthesis of more complex molecules. Its conjugated double bonds make it a useful intermediate in organic synthesis.
Biology
The compound’s reactivity allows it to be used in the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure allows for the design of molecules with specific biological activities.
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ester functional group contributes to its pleasant odor, making it valuable in the formulation of perfumes and flavorings.
Mécanisme D'action
The mechanism of action of (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The conjugated double bonds and ester group play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-4,6-dimethylhepta-2,4-dienoic acid: The parent carboxylic acid of the ester.
Methyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate: A methyl ester derivative with similar reactivity.
(2E,4E)-4,6-dimethylhepta-2,4-dienal: An aldehyde derivative with different chemical properties.
Uniqueness
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is unique due to its specific ester functional group and the presence of conjugated double bonds. These features confer distinct reactivity and make it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
67513-37-5 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
ethyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-13-11(12)7-6-10(4)8-9(2)3/h6-9H,5H2,1-4H3/b7-6+,10-8+ |
Clé InChI |
CZAVCBNPNBBVOI-LQPGMRSMSA-N |
SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
SMILES isomérique |
CCOC(=O)/C=C/C(=C/C(C)C)/C |
SMILES canonique |
CCOC(=O)C=CC(=CC(C)C)C |
Synonymes |
(2E, 4E)-4,6-Dimethylhepta-2,4-dienoic Acid Ethyl Ester; (2E,4E)-Ethyl 4,6-Dimethylhepta-2,4-dienoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















